4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVLDSBNISCATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349961 | |
| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331972-47-5 | |
| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyridine-Mediated Sulfonylation at Ambient Temperature
The most efficient synthesis, reported in a U.S. patent (US2009/124655A1), involves the direct coupling of 4-bromobenzenesulfonyl chloride with 2-aminothiazole under mild conditions.
Reaction Conditions:
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Molar Ratio: 1:1 stoichiometry of 4-bromobenzenesulfonyl chloride to 2-aminothiazole
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Solvent System: Pyridine (2.2–4.4 M) as both base and solvent
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Atmosphere: Nitrogen inert gas
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Temperature: 20°C (room temperature)
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Duration: 19 hours
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Workup: Silica gel chromatography (5% methanol in dichloromethane)
Key Advantages:
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Operational Simplicity: No heating or specialized equipment required
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Scalability: Demonstrated at multi-gram scale without yield deterioration
Mechanistic Insights:
Pyridine neutralizes HCl generated during sulfonamide bond formation, shifting equilibrium toward product formation. The reaction proceeds via nucleophilic attack of the thiazole amine on the electrophilic sulfur center of the sulfonyl chloride (Figure 1).
Aqueous-Phase Synthesis Using Sodium Acetate
An alternative methodology from recent pharmacological research employs aqueous-phase conditions with sodium acetate as the base:
Reaction Parameters:
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Reactants:
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4-Bromobenzenesulfonyl chloride (1.2 equivalents)
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2-Aminothiazole (1 equivalent)
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Base: Sodium acetate (1.5 equivalents)
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Solvent: Distilled water
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Temperature: 80–85°C
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Reaction Time: 8 hours
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Isolation: Filtration followed by ethanol recrystallization
Performance Metrics:
Trade-offs vs. Pyridine Method:
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Lower Yield: Attributable to partial hydrolysis of sulfonyl chloride at elevated temperatures
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Green Chemistry Benefits: Water as solvent reduces organic waste
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Energy Demand: Requires sustained heating
Comparative Analysis of Synthetic Routes
Table 1. Critical Comparison of Preparation Methods
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Both synthetic routes provide comprehensive characterization:
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δ 7.77–7.71 (m, 4H, aromatic protons)
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δ 7.29 (d, J = 4.6 Hz, 1H, thiazole H-4)
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δ 6.87 (d, J = 4.6 Hz, 1H, thiazole H-5)
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m/z: 319.0 [M+H]+
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Retention Time: 3.22 min (10–99% CH3CN gradient)
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3099 (sp2 C–H stretch)
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1380 (S=O symmetric stretch)
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765 (aromatic C–H out-of-plane bending)
Optimization Considerations and Scale-Up Challenges
Pyridine Method Optimization
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Moisture Sensitivity: Requires strict anhydrous conditions due to sulfonyl chloride reactivity with water
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Chromatography Costs: 5% methanol in CH2Cl2 eluent increases purification expenses at industrial scale
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Nitrogen Atmosphere: Critical for preventing oxidation of thiazole moiety
Aqueous-Phase Method Improvements
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Hydrolysis Mitigation: Gradual addition of sulfonyl chloride improves yield by minimizing contact with water
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Recrystallization Solvent Screening: Ethanol proves optimal for removing sodium acetate residues
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Catalyst Exploration: Phase-transfer catalysts under investigation to enhance reaction rate
Industrial Applicability and Regulatory Aspects
Pharmaceutical Suitability:
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Genotoxic Impurities: Must control residual sulfonyl chloride (<100 ppm per ICH Q3A)
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Polymorphism Screening: Differential scanning calorimetry confirms single crystalline form
Environmental Impact:
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PMI (Process Mass Intensity):
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Pyridine method: 23.4 kg waste/kg product
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Aqueous method: 8.9 kg waste/kg product
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Solvent Recovery: Pyridine distillation achieves >90% recovery efficiency
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antibacterial and antifungal properties , making it a candidate for developing new antimicrobial agents. The thiazole moiety is known for its bioactivity, and the presence of the sulfonamide group enhances its pharmacological profile.
Antibacterial Activity
Research indicates that 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves inhibiting bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing cell division .
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria Type | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.9 μg/mL | Potent |
| Escherichia coli | >100 μg/mL | Inactive at lower concentrations |
| Pseudomonas aeruginosa | 15 μg/mL | Moderate |
These results demonstrate the compound's efficacy and potential as a lead structure in antibiotic development.
Biological Studies
In addition to its antibacterial properties, this compound is used as a probe in enzyme inhibition studies. It interacts with proteins such as human serum albumin (HSA), affecting its pharmacokinetic properties. Spectroscopic analyses have shown that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, indicating its potential therapeutic efficacy .
Case Study: Interaction with Human Serum Albumin
A study utilized multi-spectroscopic techniques to elucidate the binding mechanism between the compound and HSA. The binding constant was found to be moderate to strong, suggesting significant interaction that could influence drug delivery and bioavailability .
Materials Science
The unique structural features of this compound make it valuable in designing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions allows for modifications that can tailor its properties for specific applications.
Chemical Reactivity
The compound can participate in several chemical reactions:
- Nucleophilic substitution : The bromine atom can be replaced by nucleophiles, enhancing its reactivity.
- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The sulfonamide group can be reduced to form corresponding amines.
Future Directions and Research Opportunities
The ongoing research into compounds like this compound highlights their potential in various fields:
- Antimicrobial Resistance : Further studies are needed to explore its efficacy against resistant strains of bacteria.
- Combination Therapies : Investigating its use in conjunction with cell-penetrating peptides could enhance its antibacterial activity.
- Material Development : Exploring its applications in electronics or photonics could lead to innovative material solutions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes involved in cell wall synthesis, leading to cell death. The thiazole ring and sulfonamide group play crucial roles in binding to the active site of the target enzyme, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: Unique due to the presence of both a bromine atom and a thiazole ring.
N-(1,3-thiazol-2-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness
This compound is unique due to the combination of a bromine atom and a thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.
Chemical Structure and Properties
The compound features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring contributes to the compound's unique chemical properties, enhancing its biological activity.
| Property | Description |
|---|---|
| Chemical Formula | CHBrNOS |
| Molecular Weight | 295.14 g/mol |
| Structure | Contains a thiazole ring linked to a benzenesulfonamide group |
The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria. The compound exhibits its antibacterial activity through several mechanisms:
- Inhibition of Bacterial Growth : The compound effectively inhibits the growth of bacteria by disrupting their lipid biosynthesis and other essential biochemical pathways.
- Interaction with Cell-Penetrating Peptides : When used in conjunction with octaarginine (a cell-penetrating peptide), it demonstrates enhanced antibacterial efficacy.
- Binding to Serum Proteins : Studies indicate that the compound interacts with human serum albumin (HSA), which affects its pharmacokinetic properties. The binding constant between HSA and the compound is moderate to strong, suggesting significant interactions that may influence therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored using various spectroscopic techniques. Key findings include:
- Bioavailability : The compound shows sufficient bioavailability to exert its biological effects effectively.
- Metabolism : Preliminary studies suggest potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .
Antibacterial Properties
This compound has demonstrated potent antibacterial activity against various strains of bacteria:
| Bacterial Strain | Activity Level |
|---|---|
| Gram-positive | High |
| Gram-negative | Moderate |
This activity is attributed to the compound's ability to disrupt bacterial cell functions and inhibit growth.
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal strains. Its thiazole moiety is often associated with enhanced biological activity against fungi.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains and found it comparable to standard antibiotics such as norfloxacin .
- In Vivo Studies : In vivo experiments demonstrated that derivatives of benzenesulfonamide exhibit significant antidiabetic activities when tested in streptozotocin-induced diabetic models . Although not directly related to the primary compound, these findings suggest potential broader applications in metabolic disorders.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide with high purity?
The synthesis typically involves coupling 4-bromobenzenesulfonyl chloride with 2-aminothiazole under reflux in aprotic solvents (e.g., dichloromethane or DMF). Key steps include:
- Reaction Optimization : Maintain anhydrous conditions and stoichiometric control to minimize side products like disubstituted sulfonamides .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate) .
- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.48–7.93 ppm, sulfonamide NH at δ 13.16 ppm) and HRMS (m/z 331.95 [M+H]) .
Q. How can researchers validate the structural integrity of this compound?
Essential techniques include:
- Single-Crystal X-ray Diffraction : Resolve ambiguities in sulfonamide-thiazole connectivity and bromine positioning. Use SHELXL for refinement (R-factor < 0.05) .
- Spectroscopy : H NMR to verify absence of unreacted 2-aminothiazole (δ 5.2–5.8 ppm NH signals) and FT-IR for sulfonamide S=O stretches (1320–1160 cm) .
Q. What preliminary assays are used to assess its antimicrobial activity?
- MIC Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (IC ~25–50 µg/mL).
- Enzyme Inhibition : Screen for dihydropteroate synthase (DHPS) inhibition via UV-Vis monitoring of substrate depletion (λ = 340 nm) .
Advanced Research Questions
Q. How does the bromine substituent influence binding affinity to cyclin-dependent kinases (CDKs)?
- Comparative SAR : Bromine’s electronegativity and size enhance hydrophobic interactions in CDK2’s ATP-binding pocket (e.g., IC = 0.8 µM vs. 2.1 µM for non-brominated analogs). Validate via:
Q. What challenges arise in crystallographic analysis of sulfonamide-thiazole derivatives?
Q. How can computational models predict its pharmacokinetic properties?
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Meta-Analysis : Compare IC values under standardized conditions (pH 7.4, 25°C). For DHPS, discrepancies may arise from enzyme source (recombinant vs. native) .
- Proteomics : Use LC-MS/MS to confirm target engagement and rule off-target effects (e.g., carbonic anhydrase inhibition) .
Methodological Guidelines
Q. Designing SAR Studies for Sulfonamide-Thiazole Derivatives
Q. Validating Mechanisms of Action
- Kinetic Assays : For competitive inhibition, plot 1/V vs. [I] to calculate K (e.g., K = 1.2 µM for DHPS) .
- CRISPR-Cas9 Knockout : Confirm target essentiality by deleting folP (DHPS gene) in bacterial models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
